Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1-methylpiperidine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpyrrolidine-3-amine derivatives: These compounds also contain a pyrrolidine ring and are studied for their pharmacological activities.
Piperidine derivatives: Compounds such as 4-(4-methylpiperidin-1-yl)aniline share structural similarities and are used in various therapeutic applications.
Uniqueness
Methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
methyl 1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-13-5-3-10(4-6-13)14-8-9(7-11(14)15)12(16)17-2/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGNDXPKIQCWIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CC(CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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